molecular formula C18H18N2O3 B2964350 N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzamide CAS No. 921540-03-6

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzamide

Cat. No.: B2964350
CAS No.: 921540-03-6
M. Wt: 310.353
InChI Key: NICNCPWCKQIINH-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzamide (CAS 921540-03-6) is an oxindole-based chemical compound with a molecular formula of C18H18N2O3 and a molecular weight of 310.3 g/mol . This compound is of significant interest in kinase research, particularly in the study of Tousled-like kinase 2 (TLK2) . The oxindole scaffold is a recognized and tractable chemotype in kinase drug discovery programs, and related analogues have been identified as potent inhibitors of TLK2, an enzyme implicated in DNA replication, chromatin assembly, and the cellular response to damage . Research into potent and selective TLK2 inhibitors is a growing field due to the kinase's association with certain cancers and its potential role as a target in therapeutic strategies . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-20-16-9-6-14(10-13(16)11-17(20)21)19-18(22)12-4-7-15(23-2)8-5-12/h4-10H,3,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICNCPWCKQIINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

1. Chemical Structure and Synthesis

The compound features an indolin-2-one core, which is known for its diverse biological applications. The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid derivatives with ethyl-substituted oxindoles. The resulting structure can be represented as follows:

N 1 ethyl 2 oxoindolin 5 yl 4 methoxybenzamide\text{N 1 ethyl 2 oxoindolin 5 yl 4 methoxybenzamide}

2.1 Anticancer Properties

Recent studies have indicated that derivatives of oxindole, including this compound, exhibit significant anticancer activity. For instance, compounds within this class have shown inhibitory effects on various cancer cell lines, including MCF-7 and T24.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
This compound3.1MCF-7
Other Oxindole Derivative0.63T24

The anticancer activity is often attributed to their ability to inhibit key regulatory proteins involved in cell proliferation and survival pathways.

The mechanism by which this compound exerts its effects may involve modulation of kinase activity, particularly targeting Clk1/4 kinases that play a crucial role in pre-mRNA splicing and cancer cell growth . The compound's structure allows it to interact with these kinases, leading to reduced tumor cell viability.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells at micromolar concentrations. For example, a recent study reported an IC50 value of 3.1 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects .

3.2 In Vivo Studies

Although in vivo studies are still limited, preliminary results suggest that compounds with similar structures demonstrate favorable pharmacokinetic profiles and low toxicity in animal models. This bodes well for potential therapeutic applications in oncology.

4. Conclusion

This compound represents a promising candidate for further research in anticancer therapies due to its significant biological activity against various cancer cell lines and its potential mechanisms of action involving kinase inhibition.

Future research should focus on optimizing its pharmacological properties and exploring its efficacy in clinical settings.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzamide" is not available. However, the search results do provide information on related compounds and their applications, which can provide insights into the potential applications of "this compound".

Isatin Derivatives
N-Indole-2,3-dione (isatin) and its derivatives exhibit extraordinary biological activity and influence different systems in the human organism . Isatin derivatives have been studied for their impact on the human brain and protection against infectious diseases . N-Alkyl-substituted isatins can act as selective antagonists of cannabinoid receptor 2 in treating neuropathic pain .

Mannich Bases
Mannich bases have found numerous practical applications in medicinal chemistry, such as in the treatment of natural macromolecular materials like leather, paper, and textiles; in the production of synthetic polymers; as additives in the petroleum industry; and in water treatment, analytical reagents, cosmetics, and dyes . Mannich bases could have interesting biological activities, and aminomethylation of drugs could improve their delivery into the human body by increasing their hydrophilic properties through the introduction of a polar function . Mannich bases with 4-methylpiperazine or 4-ethylpiperazine residues were the most active in each series, but less cytotoxic than the reference drug ellipticine .

Benzamides
Iodine-125-labeled substituted benzamide was obtained with a calculated specific activity of 136 Ci/mmol and 14% radiochemical yield .

Other related information

  • Urea derivatives are useful as kinase inhibitors .
  • Microtubule affinity-regulating kinase 4 (MARK4) is a serine-threonine kinase that phosphorylates microtubule-associated proteins (MAPs) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on key structural analogs, highlighting differences in molecular features, physicochemical properties, and synthetic pathways.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents CAS No./Reference
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzamide C₁₇H₁₈N₂O₃* ~298.34 1-ethyl-2-oxoindolin-5-yl Not explicitly listed
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₄ClNO₂ 275.73 5-chloro-2-methylphenyl 301159-94-4
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-methoxybenzamide C₁₈H₁₇N₃O₂ 307.3 2-cyclopropyl-benzimidazole 1380576-99-7
N-(tert-butyl)-4-methoxybenzamide C₁₁H₁₄ClNO₂ 228.08 tert-butyl Compound 42

*Calculated based on structural components.

Key Observations:
  • Core Similarities : All compounds share the 4-methoxybenzamide group, which contributes to hydrogen-bonding capacity and aromatic interactions.
  • Bulkier substituents (e.g., benzimidazole in or tert-butyl in ) may reduce solubility but improve target affinity through hydrophobic interactions. Electron-withdrawing groups (e.g., chlorine in ) alter electronic density, possibly affecting reactivity or metabolic stability.
Solubility and Lipophilicity:
  • The methoxy group in all compounds enhances water solubility compared to non-polar analogs.
  • Steric hindrance: The tert-butyl group in and the indolinone/benzimidazole systems in the target compound and likely reduce solubility compared to smaller substituents (e.g., methyl in ).

Functional Implications

  • Indolinone vs. Benzimidazole: The indolinone group in the target compound (2-oxoindoline) may act as a bioisostere for kinase inhibitors, whereas the benzimidazole in is common in antiviral or anticancer agents.
  • Chlorophenyl vs. Ethylindolinyl : The chlorine in could enhance electrophilic properties, while the ethyl group in the target compound may increase lipophilicity and membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxybenzamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-methoxybenzoyl chloride and 5-amino-1-ethyl-2-oxoindoline. Optimize reaction conditions (e.g., coupling reagents like EDCI/HOBt, inert atmosphere) to minimize side products. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol is recommended. Confirm purity using HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy .

Q. How can researchers validate the identity and purity of this compound if commercial sources lack analytical data?

  • Methodological Answer : Perform orthogonal analyses:

  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M−H]⁻ peaks.
  • NMR spectroscopy : Assign peaks for the indolinone (δ ~10.5 ppm for NH), ethyl group (δ ~1.2–1.4 ppm for CH₃), and methoxybenzamide (δ ~3.8 ppm for OCH₃).
  • Elemental analysis : Match calculated and observed C, H, N percentages within 0.3% deviation.
    Cross-reference with published spectra of structurally analogous compounds (e.g., 4-methoxybenzamide derivatives) .

Q. What strategies are effective for improving solubility in preclinical studies?

  • Methodological Answer : Evaluate solubility in DMSO (for in vitro assays) and PEG-300/water mixtures (for in vivo formulations). For low solubility, consider salt formation (e.g., hydrochloride) or co-solvency with cyclodextrins. Solubility parameters (Hansen solubility) can be modeled computationally using software like COSMOtherm .

Advanced Research Questions

Q. How does stereochemistry at the indolinone core influence bioactivity, and how can enantiomers be resolved?

  • Methodological Answer : If the 2-oxoindolin-5-yl group exhibits chirality, synthesize enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts). Resolve using chiral HPLC (Chiralpak IA/IB columns) or enzymatic kinetic resolution. Compare IC₅₀ values in target assays (e.g., kinase inhibition) to establish structure-activity relationships (SAR) .

Q. What mechanistic assays are suitable for studying its interaction with PDE IV or other enzymatic targets?

  • Methodological Answer : Use fluorescence polarization assays with labeled cAMP or radiometric assays (³H-cAMP hydrolysis). For PDE IV inhibition, monitor IC₅₀ values under varying Mg²⁺/Zn²⁺ concentrations. Pair with molecular docking (AutoDock Vina) to predict binding modes in the catalytic pocket, validated by site-directed mutagenesis .

Q. How can substituent modifications (e.g., methoxy group replacement) optimize pharmacokinetic properties?

  • Methodological Answer : Systematically replace the 4-methoxy group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., NH₂) groups. Assess logP (shake-flask method), metabolic stability (mouse liver microsomes), and plasma protein binding (equilibrium dialysis). Prioritize derivatives with balanced lipophilicity (logP 2–4) and >30% microsomal stability .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Re-evaluate assay conditions:

  • In vitro : Confirm target selectivity via counter-screens (e.g., CEREP panel).
  • In vivo : Check bioavailability (plasma AUC measurements) and metabolite profiling (LC-MS/MS). Adjust dosing regimens or formulations (e.g., nanoemulsions) to bridge efficacy gaps .

Q. What advanced techniques characterize degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to forced degradation (40°C/75% RH, 0.1N HCl/NaOH, UV light). Analyze degradants via UPLC-QTOF-MS with MSE data-independent acquisition. Fragment ions (<5 ppm mass error) identify cleavage pathways (e.g., hydrolysis of the amide bond). Compare with stress studies of analogous benzamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.